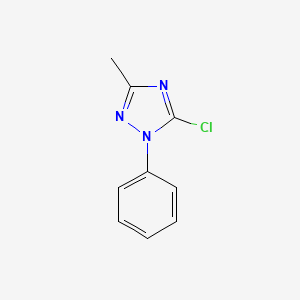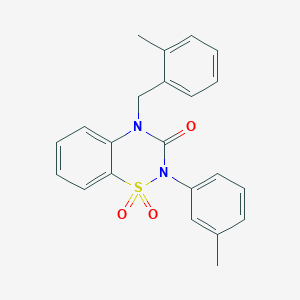![molecular formula C11H17NO4S B2753945 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide CAS No. 1788530-76-6](/img/structure/B2753945.png)
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide is a compound that features a furan ring, a hydroxy group, and a cyclopropanesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods, including the cyclization of appropriate precursors.
Introduction of the hydroxy group: This step often involves hydroxylation reactions.
Attachment of the cyclopropanesulfonamide moiety: This can be done through sulfonamide formation reactions, where a sulfonyl chloride reacts with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan carboxylic acids, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The furan ring and hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropanesulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- (E)-3-(furan-2-yl)-N-hydroxyacrylamide
Uniqueness
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-11(13,7-9-3-2-6-16-9)8-12-17(14,15)10-4-5-10/h2-3,6,10,12-13H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJLGQSLDJZKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide](/img/structure/B2753864.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2753867.png)
![ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2753869.png)


![N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2753875.png)



![11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether](/img/structure/B2753881.png)



